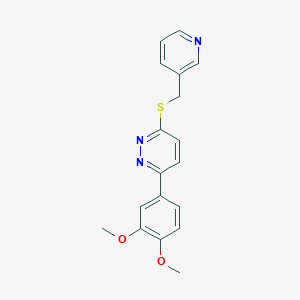

3-(3,4-Dimethoxyphenyl)-6-(pyridin-3-ylmethylsulfanyl)pyridazine

Overview

Description

3-(3,4-Dimethoxyphenyl)-6-(pyridin-3-ylmethylsulfanyl)pyridazine is a complex organic compound that features a pyridazine ring substituted with a 3,4-dimethoxyphenyl group and a pyridin-3-ylmethylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethoxyphenyl)-6-(pyridin-3-ylmethylsulfanyl)pyridazine typically involves multi-step organic reactions. One common approach starts with the preparation of the pyridazine core, followed by the introduction of the 3,4-dimethoxyphenyl group and the pyridin-3-ylmethylsulfanyl group through various coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and reduce production time.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-6-(pyridin-3-ylmethylsulfanyl)pyridazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)-6-(pyridin-3-ylmethylsulfanyl)pyridazine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored as a candidate for drug development due to its unique structural features.

Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethoxyphenyl)-6-(pyridin-3-ylmethylsulfanyl)pyridazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction or gene expression.

Comparison with Similar Compounds

Similar Compounds

- 3-(3,4-Dimethoxyphenyl)-6-(pyridin-2-ylmethylsulfanyl)pyridazine

- 3-(3,4-Dimethoxyphenyl)-6-(pyridin-4-ylmethylsulfanyl)pyridazine

- 3-(3,4-Dimethoxyphenyl)-6-(pyridin-3-ylmethylsulfonyl)pyridazine

Uniqueness

3-(3,4-Dimethoxyphenyl)-6-(pyridin-3-ylmethylsulfanyl)pyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Biological Activity

3-(3,4-Dimethoxyphenyl)-6-(pyridin-3-ylmethylsulfanyl)pyridazine is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The compound features a pyridazine core substituted with a 3,4-dimethoxyphenyl group and a pyridin-3-ylmethylsulfanyl group. Its molecular formula is with a molecular weight of approximately 339.43 g/mol. The structural uniqueness of this compound contributes to its varied biological activities.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Pyridazine Core : This is achieved through cyclization reactions involving hydrazine derivatives.

- Introduction of Substituents : The 3,4-dimethoxyphenyl group can be introduced via electrophilic aromatic substitution, while the pyridin-3-ylmethylsulfanyl group is added through nucleophilic substitution reactions.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives of pyridazine have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study demonstrated that a related compound had an IC50 value in the low micromolar range against breast cancer cells, suggesting potential for further development into therapeutic agents.

Antimicrobial Activity

The presence of the pyridine and methoxy groups enhances the antimicrobial properties of this compound. Studies have reported that similar compounds exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as antifungal effects. The mechanism often involves disruption of microbial cell membranes or inhibition of key metabolic pathways.

The proposed mechanisms for the biological activity of this compound include:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in cancer progression and microbial metabolism.

- Receptor Modulation : Interaction with specific receptors can lead to altered signaling pathways, contributing to its therapeutic effects.

Case Study 1: Anticancer Activity

A recent study investigated the effects of this compound on human breast cancer cells (MCF-7). The results indicated that treatment led to significant reductions in cell viability and induced apoptosis through caspase activation pathways.

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Cell Viability (%) | 100 | 45 |

| Apoptosis Rate (%) | 5 | 40 |

| Caspase Activation (μM) | 0 | 25 |

Case Study 2: Antimicrobial Efficacy

In another study assessing antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating promising antibacterial activity.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Properties

IUPAC Name |

3-(3,4-dimethoxyphenyl)-6-(pyridin-3-ylmethylsulfanyl)pyridazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2S/c1-22-16-7-5-14(10-17(16)23-2)15-6-8-18(21-20-15)24-12-13-4-3-9-19-11-13/h3-11H,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPBWKESHZXUSOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NN=C(C=C2)SCC3=CN=CC=C3)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201325914 | |

| Record name | 3-(3,4-dimethoxyphenyl)-6-(pyridin-3-ylmethylsulfanyl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201325914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

33.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24820940 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

626222-22-8 | |

| Record name | 3-(3,4-dimethoxyphenyl)-6-(pyridin-3-ylmethylsulfanyl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201325914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.